molecular formula C13H11NO2 B1511839 3-Pyridineacetic acid, 6-phenyl- CAS No. 920017-49-8

3-Pyridineacetic acid, 6-phenyl-

Cat. No.: B1511839
CAS No.: 920017-49-8
M. Wt: 213.23 g/mol
InChI Key: OWOOSADJVKQGQA-UHFFFAOYSA-N
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Description

“3-Pyridineacetic acid, 6-phenyl-” is a chemical compound with the molecular formula C13H11NO2. It is a derivative of pyridineacetic acid, which is a higher homologue of nicotinic acid, a breakdown product of nicotine and other tobacco alkaloids .

Properties

CAS No.

920017-49-8

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(6-phenylpyridin-3-yl)acetic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16)

InChI Key

OWOOSADJVKQGQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloropyridine-5-acetic acid (0.2 gm, 1.21 mmole), phenylboronic acid (0.16 gm, 1.3 mmole) and 50% water wet 10% Palladium carbon (0.08 gm, 0.036 mmole Pd) were added to 10 ml of 5:1 water isopropanol mixture, then Na2CO3 (0.15 gm, 1.4 mmole) dissolved in 3 ml of water was added to the above mixture, the reaction was heated at 65-70° C. overnight, the reaction was cooled to room temperature, diluted with 20 ml of 70:15:1 i-PrOH/H2O/10% NaOH, filtered, the catalyst was washed with 20 ml×3 using the above mixture, the filtrate was dried under vacuum and crude mixture was used without any purification in the next step.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 g
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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